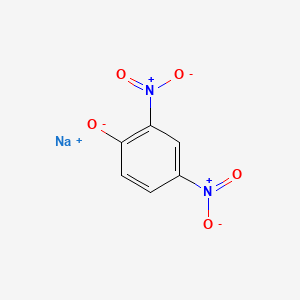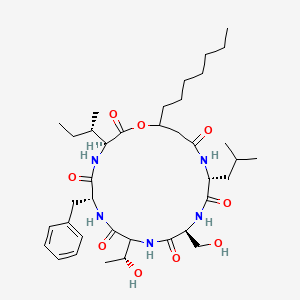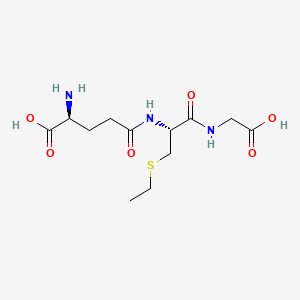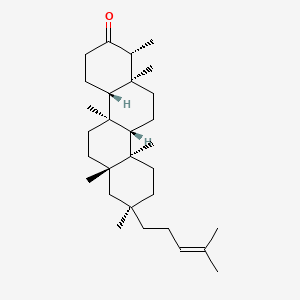
Sodium 2,4-dinitrophenolate
Übersicht
Beschreibung
Sodium 2,4-dinitrophenolate is an organic compound with the molecular formula C6H3N2NaO5 . It is also known by other names such as 2,4-Dinitrophenol sodium salt, Sodium 2,4-dinitrophenoxide, and Sodium 2,4-dinitrophenol .
Molecular Structure Analysis
The molecular structure of Sodium 2,4-dinitrophenolate consists of a phenol ring with two nitro groups and a sodium atom . The InChI string representation of the molecule is InChI=1S/C6H4N2O5.Na/c9-6-2-1-4 (7 (10)11)3-5 (6)8 (12)13;/h1-3,9H;/q;+1/p-1 .
Chemical Reactions Analysis
While specific chemical reactions involving Sodium 2,4-dinitrophenolate were not found in the search results, it’s known that 2,4-Dinitrophenol (DNP) causes uncoupling of oxidative phosphorylation . This process leads to the breakdown of carbohydrates and fats .
Physical And Chemical Properties Analysis
Sodium 2,4-dinitrophenolate has a molecular weight of 206.09 g/mol . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 205.99396548 g/mol .
Wissenschaftliche Forschungsanwendungen
Acidity Indicator in Bio-Protic Ionic Liquids
Sodium 2,4-dinitrophenolate serves as an indicator for determining the Hammett acidity function in bio-protic ionic liquids (PILs). These PILs are important in various fields due to their strong dissolvability, high thermal stability, and broad electrochemical windows. The compound’s role as an indicator is crucial for ensuring the Brønsted acidity of PILs, which is significant in catalytic reactions like esterification, biomass conversion, and CO2 transformation .
Nonlinear Optical Material Development
The compound has been studied for its role in enhancing the optical properties of sodium 4-nitrophenolate dehydrate single crystals. These crystals are important for applications in nonlinear optics, such as second and third harmonic generation, which are essential for the development of new optical devices .
Uncoupler in Metabolic Studies
Although not directly related to Sodium 2,4-dinitrophenolate, its close relative, 2,4-dinitrophenol (DNP), is traditionally used in research labs as an uncoupler of oxidative phosphorylation (OXPHOS). This application highlights the potential of related compounds in metabolic studies and their effects on energy production within cells .
Wirkmechanismus
Target of Action
Sodium 2,4-dinitrophenolate, also known as 2,4-dinitrophenol (DNP), primarily targets the mitochondria in cells . It acts as an uncoupler of oxidative phosphorylation (OXPHOS) . This process is crucial for the production of ATP, the primary energy currency of the cell.
Mode of Action
DNP interferes with the normal functioning of mitochondria by disrupting the proton gradient across the mitochondrial inner membrane . This disruption leads to a rapid loss of ATP as the energy from the electron transport chain is dissipated as heat instead of being used to synthesize ATP . This uncoupling effect is the basis for DNP’s fat-burning properties, as it forces the body to use more energy, thereby increasing the metabolic rate .
Biochemical Pathways
The primary biochemical pathway affected by DNP is the electron transport chain in mitochondria . By uncoupling oxidative phosphorylation, DNP prevents the synthesis of ATP, forcing the cell to metabolize more nutrients to meet its energy needs . This increased metabolism can lead to weight loss, which is why DNP has been used as a weight-loss agent .
Pharmacokinetics
It is known that dnp exhibits significant nonlinear pharmacokinetics, which may be attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The primary result of DNP’s action is an increase in metabolic rate, leading to weight loss . . The rapid loss of ATP can lead to uncontrolled hyperthermia — body temperatures can rise up to 44 °C (111 °F) — and death in case of overdose . Other symptoms of DNP poisoning include nausea, vomiting, abdominal pain, and diarrhea .
Action Environment
The action of DNP can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect DNP’s efficacy and stability . Furthermore, DNP is a regulated environmental toxicant, indicating that its presence in the environment can have harmful effects .
Safety and Hazards
Sodium 2,4-dinitrophenolate is associated with significant risks. 2,4-Dinitrophenol (DNP), a related compound, is known to cause rapid weight loss but is associated with an unacceptably high rate of significant adverse effects . It is sold mostly over the internet under various names as a weight loss/slimming aid .
Eigenschaften
IUPAC Name |
sodium;2,4-dinitrophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5.Na/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;/h1-3,9H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOHQJVXBQAVNW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020524 | |
| Record name | 2,4-Dinitrophenol sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,4-dinitrophenolate | |
CAS RN |
1011-73-0 | |
| Record name | Sodium 2,4-dinitrophenolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-dinitro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dinitrophenol sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,4-dinitrophenoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2,4-DINITROPHENOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85D4S1GYRS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes sodium 2,4-dinitrophenolate a safety concern in industrial settings?
A1: Research suggests that while sodium 2,4-dinitrophenolate alone decomposes exothermically at high temperatures, its mixture with nitrobenzene poses a significant hazard []. When heated, this mixture undergoes an intensely exothermic runaway reaction, increasing the risk of explosions, particularly in industrial processes like nitrobenzene production [].
Q2: How does the presence of sodium 2,4-dinitrophenolate impact nitrobenzene rectification processes?
A2: The presence of even small amounts of sodium 2,4-dinitrophenolate in nitrobenzene rectification towers significantly elevates the risk of thermal runaway reactions and explosions []. This necessitates stringent safety measures and monitoring during nitrobenzene production.
Q3: What is the structural characterization of sodium 2,4-dinitrophenolate monohydrate?
A3: Sodium 2,4-dinitrophenolate monohydrate (Na+·C6H3N2O5−·H2O) exhibits a unique laminated crystal structure []. Sodium ions (Na+) and water molecules are positioned on twofold rotation axes within these layers. The structure comprises NaO6 chains interconnected by 2,4-dinitrophenolate ligands, with each sodium ion exhibiting a distorted octahedral geometry [].
Q4: How does sodium 2,4-dinitrophenolate interact with ionic liquids, and what are the implications?
A4: Sodium 2,4-dinitrophenolate can interact with ionic liquids like Butyl-methyl-pyrrolidinium trifluoromethylsulfonate ([bmpyr][OTf]) in a biphasic system []. This interaction facilitates the formation and extraction of anionic zinc complexes, such as [(bmpyr)2{Zn(OC6H3(NO2)2)4}], into the ionic liquid phase []. This phenomenon has implications for metal ion extraction and separation techniques.
Q5: Can sodium 2,4-dinitrophenolate be used to determine standard formal potentials of anions across the nitrobenzene/water interface?
A5: Yes, studies have utilized the extraction of sodium 2,4-dinitrophenolate with 18-crown-6 ether (18C6) from water into nitrobenzene to determine the standard formal potentials of various anions []. By measuring the extraction constants and individual distribution constants, researchers can estimate the equilibrium potential differences at the interface and gain insights into anion transfer processes [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide](/img/structure/B1680953.png)











